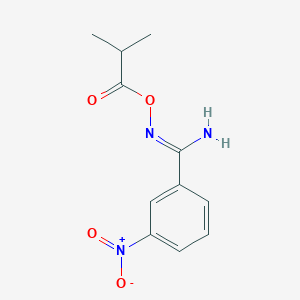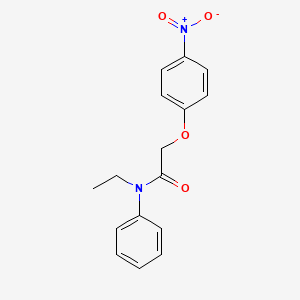![molecular formula C19H16N2O2S B5816742 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid, also known as MPPTB, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology.
Applications De Recherche Scientifique
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been studied extensively for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid also inhibits the activity of histone deacetylases (HDACs), which are proteins that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a variety of diseases, including cancer and neurodegenerative diseases. 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of these targets. However, one limitation of using 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. One area of focus is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of focus is the investigation of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid and its potential applications in medicine and biology.
Méthodes De Synthèse
The synthesis of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride with potassium thioacetate to form 4-methylthiobenzyl acetate. This intermediate is then reacted with 4-phenyl-6-chloropyrimidine to form 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid. The final product is obtained through purification and isolation techniques.
Propriétés
IUPAC Name |
4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-11-17(15-5-3-2-4-6-15)21-19(20-13)24-12-14-7-9-16(10-8-14)18(22)23/h2-11H,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFXKLDLDBXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)






![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)

![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)